Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate is a chemical compound with the molecular formula and a molecular weight of 270.37 g/mol. This compound is characterized by the presence of a pyridine ring and a thioester functional group, which contribute to its reactivity and potential applications in various fields, particularly in polymer chemistry and medicinal chemistry. The compound is also known by its CAS number 1158958-92-9, which is used for identification in chemical databases.
The synthesis of Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate typically involves the reaction of methyl 2-bromopropanoate with methyl(pyridin-4-yl)carbamothioyl sulfide. This reaction is conducted under specific conditions to ensure high yield and purity of the product. The general synthetic route can be outlined as follows:
The reaction mechanism involves nucleophilic attack by the sulfur atom of the methyl(pyridin-4-yl)carbamothioyl sulfide on the electrophilic carbon of the methyl 2-bromopropanoate, leading to the formation of the desired thioester product.
The molecular structure of Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate features:
InChI=1S/C11H14N2O2S2/c1-8(10(14)15-3)17-11(16)13(2)9-4-6-12-7-5-9/h4-8H,1-3H3
LOGGAKBRSDSFSB-UHFFFAOYSA-N
Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate is involved in various chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Mild acidic or neutral |
Reduction | Lithium aluminum hydride | Anhydrous conditions |
Substitution | Amines or thiols | Basic conditions |
The mechanism of action for Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate primarily relates to its role as a reversible addition-fragmentation chain transfer agent in controlled radical polymerization processes. The compound facilitates the formation of polymers with specific molecular weights and narrow distributions by undergoing reversible reactions that allow for controlled growth of polymer chains.
Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate is characterized by:
Key chemical properties include:
Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate finds significant applications in:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: